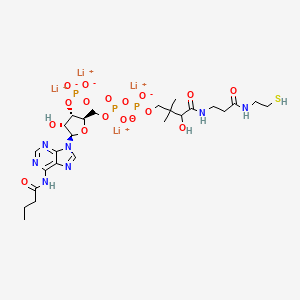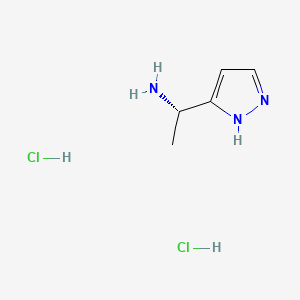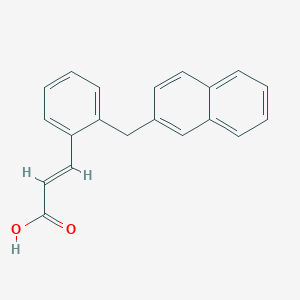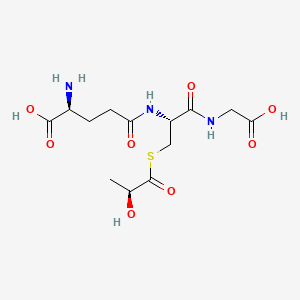
s-(Lactoyl)glutathione
Overview
Description
S-(Lactoyl)glutathione: is a compound that plays a significant role in the glyoxalase system, which is involved in the detoxification of methylglyoxal, a by-product of glycolysis. This compound is an intermediate in the conversion of methylglyoxal to D-lactic acid and glutathione, mediated by the enzymes glyoxalase I and glyoxalase II .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(Lactoyl)glutathione can be synthesized through the reaction of methylglyoxal with reduced glutathione in the presence of glyoxalase I. The reaction proceeds as follows:
- Methylglyoxal reacts with reduced glutathione to form a hemithioacetal intermediate.
- The hemithioacetal intermediate is then converted to this compound by glyoxalase I .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using immobilized glyoxalase I on a solid support such as Sepharose 4B. This method allows for the repeated use of the enzyme and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: S-(Lactoyl)glutathione undergoes several types of reactions, including:
Hydrolysis: Catalyzed by glyoxalase II, converting this compound to D-lactic acid and glutathione.
Oxidation and Reduction: Involved in redox reactions within the cell, contributing to the maintenance of cellular redox balance.
Common Reagents and Conditions:
Hydrolysis: Glyoxalase II enzyme, physiological pH, and temperature conditions.
Oxidation and Reduction: Various cellular oxidants and reductants, including reactive oxygen species and antioxidants.
Major Products Formed:
D-lactic acid and glutathione: Formed from the hydrolysis of this compound by glyoxalase II.
Scientific Research Applications
S-(Lactoyl)glutathione has several scientific research applications, including:
Chemistry: Studying the glyoxalase system and its role in detoxifying methylglyoxal.
Biology: Investigating its role in cellular redox balance and its involvement in various metabolic pathways.
Industry: Utilizing its properties in the development of biotechnological tools for detoxification processes.
Mechanism of Action
S-(Lactoyl)glutathione exerts its effects through the glyoxalase system. The mechanism involves:
Formation: Methylglyoxal reacts with reduced glutathione to form this compound, catalyzed by glyoxalase I.
Hydrolysis: this compound is hydrolyzed by glyoxalase II to produce D-lactic acid and glutathione.
Regulation: This process helps in maintaining cellular redox balance and detoxifying harmful by-products of metabolism.
Comparison with Similar Compounds
Glutathione: A tripeptide involved in various cellular processes, including detoxification and redox balance.
Methylglyoxal: A reactive aldehyde that is detoxified by the glyoxalase system.
Uniqueness: S-(Lactoyl)glutathione is unique due to its specific role as an intermediate in the glyoxalase pathway, facilitating the detoxification of methylglyoxal and contributing to cellular redox homeostasis .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2S)-2-hydroxypropanoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h6-8,17H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDCVUWILIYQF-FXQIFTODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



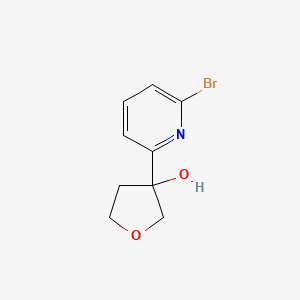
![trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride](/img/structure/B8244893.png)
![Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8244902.png)
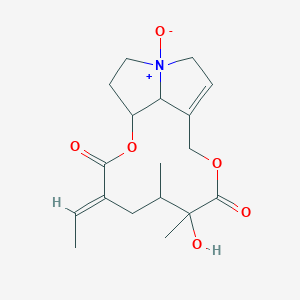
![(13-Formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B8244914.png)
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B8244928.png)
![5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B8244936.png)

![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]thiane 1,1-dioxide](/img/structure/B8244956.png)
